molecular formula C11H10BF3N2O2 B14077720 (4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid

(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14077720
M. Wt: 270.02 g/mol
InChI Key: HUSILWCKRYWPSZ-UHFFFAOYSA-N
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Description

(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a trifluoromethyl group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide. The boronic acid group is then introduced through a borylation reaction, often using a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Pyrazolines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10BF3N2O2

Molecular Weight

270.02 g/mol

IUPAC Name

[4-(3-methylpyrazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H10BF3N2O2/c1-7-4-5-17(16-7)10-3-2-8(12(18)19)6-9(10)11(13,14)15/h2-6,18-19H,1H3

InChI Key

HUSILWCKRYWPSZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2C=CC(=N2)C)C(F)(F)F)(O)O

Origin of Product

United States

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